SAR156497

Catalog No.
S548712
CAS No.
M.F
C27H24N4O4
M. Wt
468.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
SAR156497

Product Name

SAR156497

IUPAC Name

ethyl 9-[3-(1H-benzimidazol-2-yloxy)phenyl]-8-oxo-2,4,5,6,7,9-hexahydropyrrolo[3,4-b]quinoline-3-carboxylate

Molecular Formula

C27H24N4O4

Molecular Weight

468.5 g/mol

InChI

InChI=1S/C27H24N4O4/c1-2-34-26(33)25-24-17(14-28-25)22(23-20(29-24)11-6-12-21(23)32)15-7-5-8-16(13-15)35-27-30-18-9-3-4-10-19(18)31-27/h3-5,7-10,13-14,22,28-29H,2,6,11-12H2,1H3,(H,30,31)

InChI Key

YXMQIWJYPNBZJS-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C2C(=CN1)C(C3=C(N2)CCCC3=O)C4=CC(=CC=C4)OC5=NC6=CC=CC=C6N5

Solubility

Soluble in DMSO, not in water

Synonyms

SAR156497; SAR156497; SAR 156497.

Canonical SMILES

CCOC(=O)C1=C2C(=CN1)C(C3=C(N2)CCCC3=O)C4=CC(=CC=C4)OC5=NC6=CC=CC=C6N5

Description

The exact mass of the compound ethyl 9-[3-(1H-benzimidazol-2-yloxy)phenyl]-8-oxo-2,4,5,6,7,9-hexahydropyrrolo[3,4-b]quinoline-3-carboxylate is 468.17976 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

SAR156497 is a novel chemical compound recognized as an exquisitely selective inhibitor of the Aurora kinases, a family of serine/threonine kinases that play a critical role in cell cycle regulation, particularly during mitosis. The compound has garnered attention due to its potential therapeutic applications in cancer treatment, as aberrant expression of Aurora kinases is often associated with various malignancies. SAR156497 is characterized by a unique molecular structure that enables its specificity towards Aurora A, B, and C kinases, distinguishing it from other inhibitors in this class .

. Notably, it is prepared through a Hantzsch-type three-component reaction that includes an arylamine, an aldehyde, and a cyclic 1,3-dione. This method allows for the efficient formation of the compound's tricyclic structure, which is essential for its biological activity . The compound exhibits stability under physiological conditions and demonstrates solubility in various solvents, facilitating its use in biological assays .

SAR156497 has been shown to exhibit potent inhibitory activity against the Aurora kinases, with selectivity that minimizes off-target effects. Preclinical studies have indicated that SAR156497 can effectively inhibit tumor cell proliferation and induce apoptosis in cancer cells expressing high levels of Aurora kinases. The compound has also demonstrated efficacy in various cancer models, suggesting its potential as a therapeutic agent . Furthermore, SAR156497 has been evaluated in clinical trials, showing promising results in terms of safety and tolerability .

The synthesis of SAR156497 can be summarized as follows:

  • Starting Materials: An arylamine, an aldehyde, and a cyclic 1,3-dione are used as starting materials.
  • Reaction Conditions: The components are subjected to specific reaction conditions conducive to the Hantzsch-type reaction.
  • Purification: Post-reaction, the product is purified to isolate SAR156497.

This method not only yields high purity but also allows for the scalability necessary for further development and clinical use .

SAR156497's primary application lies in oncology as a targeted therapy for cancers driven by Aurora kinase dysregulation. Its selective inhibition profile makes it a candidate for combination therapies with other anticancer agents to enhance therapeutic efficacy while reducing side effects. Additionally, research into its mechanism of action could lead to insights into new treatment strategies for various malignancies .

Interaction studies involving SAR156497 have focused on its binding affinity and specificity towards Aurora kinases compared to other kinase families. The compound's unique binding interactions have been characterized using biochemical assays and structural biology techniques. These studies reveal that SAR156497 binds selectively to the ATP-binding site of Aurora kinases without significantly affecting other kinases, thereby highlighting its potential for reduced toxicity .

Several compounds share structural or functional similarities with SAR156497. Below is a comparison highlighting their uniqueness:

Compound NameMechanism of ActionSelectivityClinical Status
AZD1152Inhibits Aurora B kinaseModerateClinical trials
MK-5108Inhibits Aurora A kinaseHighClinical trials
VX-680Dual inhibitor of Aurora A/BModerateClinical trials
CCT137690Selective inhibitor of Aurora A/BHighPreclinical

SAR156497 stands out due to its exquisite selectivity across all three Aurora kinases (A, B, and C) while maintaining a favorable safety profile in early clinical evaluations. This specificity may provide advantages over other inhibitors that either lack selectivity or have broader kinase inhibition profiles leading to increased side effects .

Molecular Structure and Formula (C₂₇H₂₄N₄O₄)

SAR156497 represents a complex tricyclic heterocyclic compound with the molecular formula C₂₇H₂₄N₄O₄ and a molecular weight of 468.5 grams per mole [4]. The compound belongs to a novel class of pan-Aurora kinase inhibitors characterized by its distinctive structural architecture [7] [8]. The molecular structure incorporates multiple nitrogen-containing heterocyclic systems arranged in a specific three-dimensional configuration that determines its biological activity and physicochemical properties [4] [10].

The systematic chemical name for SAR156497 is ethyl 9-[3-(1H-benzimidazol-2-yloxy)phenyl]-8-oxo-2,4,5,6,7,9-hexahydropyrrolo[3,4-b]quinoline-3-carboxylate [4]. This nomenclature reflects the complex arrangement of the constituent heterocyclic moieties and functional groups that comprise the molecular framework. The compound contains twenty-seven carbon atoms, twenty-four hydrogen atoms, four nitrogen atoms, and four oxygen atoms arranged in a specific connectivity pattern that defines its chemical identity [4].

Molecular PropertyValue
Molecular FormulaC₂₇H₂₄N₄O₄
Molecular Weight468.5 g/mol
Chemical Nameethyl 9-[3-(1H-benzimidazol-2-yloxy)phenyl]-8-oxo-2,4,5,6,7,9-hexahydropyrrolo[3,4-b]quinoline-3-carboxylate
AppearanceSolid powder
Purity>98%

The structural complexity of SAR156497 arises from the integration of multiple pharmacophoric elements within a single molecular entity [10]. The compound exhibits a tricyclic core structure that provides the necessary rigidity for target protein binding while maintaining sufficient flexibility for optimal molecular recognition [7]. The presence of multiple heteroatoms throughout the structure contributes to the compound's ability to form hydrogen bonds and participate in electrostatic interactions with target proteins [13].

Physicochemical Properties

The physicochemical properties of SAR156497 are determined by its molecular structure and the specific arrangement of functional groups within the compound [4]. The presence of both hydrophilic and lipophilic regions within the molecule influences its solubility characteristics and partition behavior in different solvent systems [33] [36]. The compound exists as a solid powder under standard conditions, which is consistent with its molecular weight and intermolecular forces [4] [25].

The molecular architecture of SAR156497 incorporates several features that contribute to its physicochemical profile [4]. The benzimidazole moiety provides aromatic character and hydrogen bonding capability, while the pyrroloquinoline system contributes to the overall planar structure and π-electron density [3] [6]. The ethyl ester functionality introduces additional polarity and influences the compound's solubility characteristics [25].

PropertyCharacteristics
Physical StateSolid powder
Molecular Weight468.5 g/mol
Solubility ProfileInfluenced by polar and nonpolar regions
Hydrogen BondingMultiple donor and acceptor sites
Aromatic CharacterMultiple aromatic ring systems

The thermal stability and crystalline properties of SAR156497 are influenced by the extensive conjugated π-system and intermolecular hydrogen bonding networks [25] [28]. The compound's ability to form stable crystal structures is enhanced by the planar aromatic regions that facilitate π-π stacking interactions between molecules [3]. The presence of multiple nitrogen atoms provides sites for hydrogen bond formation, contributing to the overall stability of the solid state [25].

The partition coefficient and lipophilicity of SAR156497 are determined by the balance between hydrophilic and hydrophobic regions within the molecule [33] [36]. The benzimidazole and pyrroloquinoline moieties contribute to the aromatic character, while the ester functionality and oxygen-containing linkages provide polar regions for interaction with aqueous environments [4]. This balanced distribution of polar and nonpolar characteristics influences the compound's bioavailability and membrane permeability properties [36].

Benzimidazole and Pyrroloquinoline Moiety Analysis

The benzimidazole moiety in SAR156497 represents a bicyclic heterocyclic system composed of fused benzene and imidazole rings [6]. This structural element is characterized by its aromatic nature and the presence of two nitrogen atoms within the five-membered imidazole ring [6] [23]. The benzimidazole scaffold contributes significantly to the compound's binding affinity and selectivity through its ability to participate in hydrogen bonding and π-π interactions with target proteins [3] [13].

The benzimidazole system in SAR156497 exhibits the characteristic properties of this heterocyclic class, including basicity and the ability to form coordination complexes with metal ions [6] [23]. The nitrogen atoms within the imidazole ring can exist in different protonation states depending on the pH environment, which influences the compound's binding characteristics and cellular uptake [6]. The aromatic character of the benzene ring provides additional stability through resonance delocalization [6].

Benzimidazole PropertiesCharacteristics
Ring SystemBicyclic fused heterocycle
HeteroatomsTwo nitrogen atoms
BasicityWeakly basic
Hydrogen BondingMultiple donor/acceptor sites
Aromatic Characterπ-electron delocalization

The pyrroloquinoline moiety represents another critical structural component of SAR156497, consisting of a fused pyrrole and quinoline ring system [21] [22]. This heterocyclic framework contributes to the compound's overall planarity and provides additional sites for molecular recognition through π-π stacking interactions [21]. The pyrroloquinoline system is characterized by its extended conjugated π-system that influences the compound's electronic properties and binding characteristics [22].

The structural analysis of the pyrroloquinoline component reveals the presence of multiple nitrogen atoms that can participate in hydrogen bonding interactions with target proteins [21] [22]. The quinoline portion provides a bicyclic aromatic system that contributes to the compound's rigidity and planarity, while the pyrrole ring introduces additional nitrogen functionality for molecular recognition [11] [21]. The fusion of these ring systems creates a unique pharmacophoric element that is essential for the compound's biological activity [22].

Pyrroloquinoline PropertiesCharacteristics
Ring SystemFused pyrrole-quinoline
π-ConjugationExtended aromatic system
PlanarityRigid planar structure
Nitrogen ContentMultiple nitrogen atoms
Electronic PropertiesElectron-rich heterocycle

The interaction between the benzimidazole and pyrroloquinoline moieties within SAR156497 creates a unique three-dimensional molecular architecture [4] [13]. The spatial arrangement of these heterocyclic systems is critical for the compound's ability to bind selectively to Aurora kinases while avoiding interactions with other protein targets [13]. The combination of these two distinct heterocyclic frameworks provides complementary binding interactions that enhance the overall affinity and selectivity of the compound [3] [10].

SMILES Notation and Structural Representation

The Simplified Molecular Input Line Entry System notation for SAR156497 provides a linear text representation of the compound's molecular structure [5] [16]. The canonical SMILES string for SAR156497 is: CCOC(=O)C1=C2C(=CN1)C(C3=C(N2)CCCC3=O)C4=CC(=CC=C4)OC5=NC6=CC=CC=C6N5 [4]. This notation encodes the complete connectivity information of the molecule in a format that can be processed by computational chemistry software [5] [20].

The SMILES representation captures the essential structural features of SAR156497, including the arrangement of rings, heteroatoms, and functional groups [16] [20]. The notation begins with the ethyl ester functionality (CCOC(=O)) and proceeds through the pyrroloquinoline core structure, incorporating the benzimidazole moiety through the appropriate connectivity pattern [4] [5]. Each atom and bond in the molecule is represented according to the standardized SMILES grammar rules [20].

Structural IdentifierValue
Canonical SMILESCCOC(=O)C1=C2C(=CN1)C(C3=C(N2)CCCC3=O)C4=CC(=CC=C4)OC5=NC6=CC=CC=C6N5
InChI KeyYXMQIWJYPNBZJS-UHFFFAOYSA-N
Standard InChIInChI=1S/C27H24N4O4/c1-2-34-26(33)25-24-17(14-28-25)22(23-20(29-24)11-6-12-21(23)32)15-7-5-8-16(13-15)35-27-30-18-9-3-4-10-19(18)31-27/h3-5,7-10,13-14,22,28-29H,2,6,11-12H2,1H3,(H,30,31)

The International Chemical Identifier notation provides an alternative standardized representation of SAR156497 that is designed for database searching and chemical informatics applications [15] [19]. The standard InChI string contains multiple layers of structural information, including the molecular formula, connectivity, and stereochemistry [15]. The InChI Key represents a hashed version of the full InChI that provides a unique 27-character identifier for the compound [19].

The structural representation of SAR156497 through these linear notations facilitates computational analysis and database searching [16] [19]. The SMILES and InChI formats enable the compound to be processed by molecular modeling software for structure-activity relationship studies and virtual screening applications [5] [15]. These standardized representations ensure consistent identification of the compound across different chemical databases and software platforms [16] [19].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

468.17975526 g/mol

Monoisotopic Mass

468.17975526 g/mol

Heavy Atom Count

35

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2024-02-18
1: Carry JC, Clerc F, Minoux H, Schio L, Mauger J, Nair A, Parmantier E, Le Moigne R, Delorme C, Nicolas JP, Krick A, Abécassis PY, Crocq-Stuerga V, Pouzieux S, Delarbre L, Maignan S, Bertrand T, Bjergarde K, Ma N, Lachaud S, Guizani H, Lebel R, Doerflinger G, Monget S, Perron S, Gasse F, Angouillant-Boniface O, Filoche-Rommé B, Murer M, Gontier S, Prévost C, Monteiro ML, Combeau C. SAR156497, an Exquisitely Selective Inhibitor of Aurora Kinases. J Med Chem. 2014 Nov 24. [Epub ahead of print] PubMed PMID: 25369539.

Explore Compound Types